

An In-Depth Technical Guide to 2-methoxy-6-methylpyridine-3-carbonitrile

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Compound of Interest

Compound Name: 2-methoxy-6-methylnicotinonitrile

Cat. No.: B1352284

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, characterization, and potential applications of 2-methoxy-6-methylpyridine-3-carbonitrile, a heterocyclic compound of interest in medicinal chemistry and materials science.

Core Compound Characterization

The following tables summarize the key physicochemical and spectroscopic data for 2-methoxy-6-methylpyridine-3-carbonitrile.

Physicochemical Properties

| Property | Value | Reference |
|-------------------|--|-----------|
| Molecular Formula | C ₈ H ₈ N ₂ O | [1] |
| Molecular Weight | 148.16 g/mol | [1] |
| Melting Point | 82-83 °C | [2] |
| CAS Number | 162981-56-6 | [2] |

Spectroscopic Data

¹H NMR (Proton Nuclear Magnetic Resonance)

| Chemical Shift (δ) ppm | Multiplicity | Assignment | Reference |
|---------------------------------|--------------|-------------------|-----------|
| 4.01 | s | -OCH ₃ | [2] |
| 2.55 | s | -CH ₃ | [2] |
| 7.05 | d | H-5 | [2] |
| 7.95 | d | H-4 | [2] |

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)

| Chemical Shift (δ) ppm | Assignment | Reference |
|---------------------------------|-------------------|-----------|
| 162.7 | C-2 | [2] |
| 94.2 | C-3 | [2] |
| 142.1 | C-4 | [2] |
| 119.5 | C-5 | [2] |
| 159.3 | C-6 | [2] |
| 115.1 | -CN | [2] |
| 54.3 | -OCH ₃ | [2] |
| 24.3 | -CH ₃ | [2] |

IR (Infrared) Spectroscopy

| Wavenumber (cm ⁻¹) | Assignment | Reference |
|--------------------------------|----------------------|-----------|
| 2220 | C \equiv N stretch | [2] |
| 1590, 1550 | C=C, C=N stretch | [2] |

Mass Spectrometry (MS)

| m/z | Relative Intensity (%) | Assignment | Reference |
|-----|------------------------|--|-----------|
| 148 | 100 | [M] ⁺ | [2] |
| 133 | 80 | [M-CH ₃] ⁺ | [2] |
| 119 | 40 | [M-C ₂ H ₃ O] ⁺ | [2] |
| 105 | 60 | [M-C ₂ H ₃ N] ⁺ | [2] |

Experimental Protocols

Synthesis of 2-methoxy-6-methylpyridine-3-carbonitrile[2]

A one-step synthesis of 2-methoxy-6-methylpyridine-3-carbonitrile can be achieved through the condensation of an appropriate enone with propanedinitrile (malononitrile) in a methanolic sodium methoxide solution.

Materials:

- Propanedinitrile (Malononitrile)
- 4-Penten-2-one (or other suitable enone)
- Sodium metal
- Anhydrous Methanol (MeOH)
- Dichloromethane (CH₂Cl₂)
- Magnesium sulfate (MgSO₄)

Procedure:

- A solution of sodium methoxide is freshly prepared by dissolving sodium metal (0.1 mol) in anhydrous methanol (70 ml) at 5°C.

- Propanedinitrile (0.08 mol) dissolved in methanol (70 ml) is added to the sodium methoxide solution. The mixture is stirred for 5 minutes.
- The enone (0.1 mol), in this case, 4-penten-2-one, dissolved in methanol (150 ml) is added dropwise to the reaction mixture over a period of 2 hours.
- The reaction mixture is then refluxed for 90 minutes.
- After reflux, the solvent is removed under reduced pressure (in vacuo).
- The resulting oily residue is dissolved in water (250 ml) and extracted with dichloromethane (10 x 50 ml).
- The combined organic layers are dried over anhydrous magnesium sulfate.
- The solvent is evaporated to yield the crude product, which can be further purified by column chromatography.

Synthesis Workflow

The synthesis protocol can be visualized as the following workflow:



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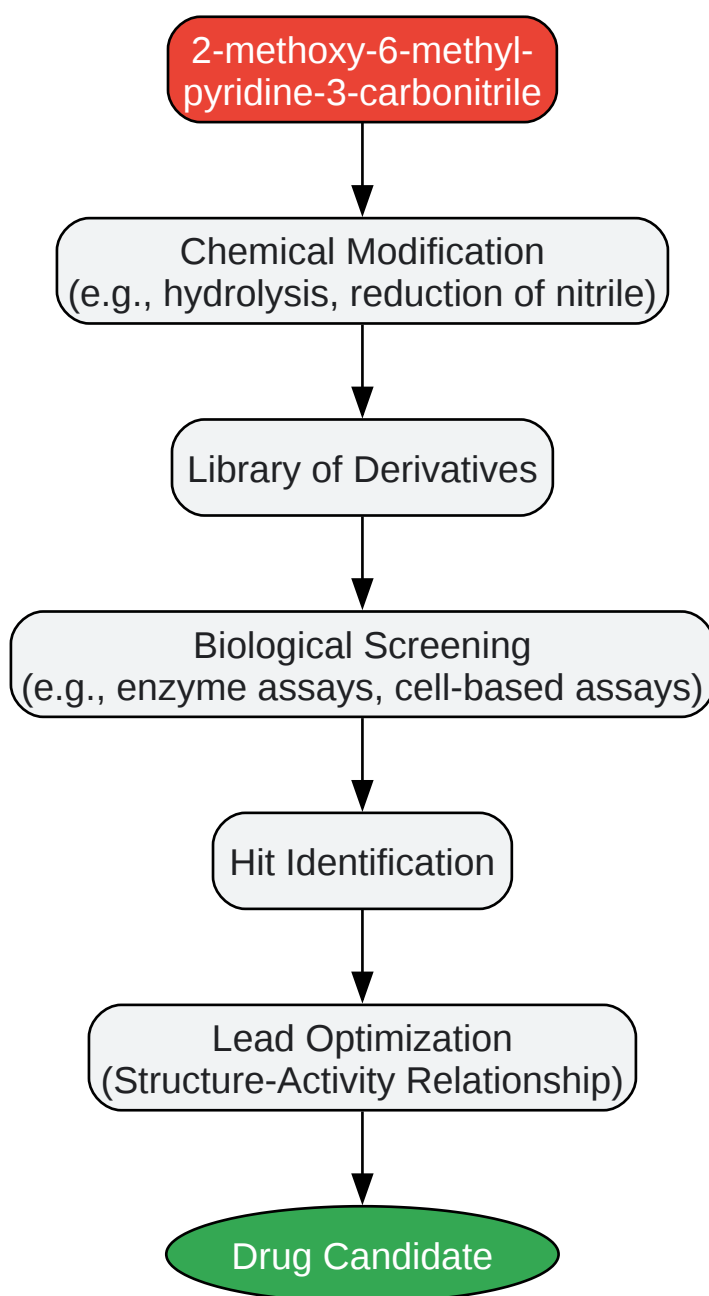
Synthesis workflow for 2-methoxy-6-methylpyridine-3-carbonitrile.

Potential Applications in Drug Development

While direct biological studies on 2-methoxy-6-methylpyridine-3-carbonitrile are not extensively reported, the pyridine scaffold is a common motif in many biologically active compounds.[3] Notably, the closely related compound, 2-methoxy-6-methylpyridine, has been investigated as a topical agent for gallstone dissolution.[4][5][6][7] This suggests that derivatives of this scaffold may possess interesting pharmacological properties.

The presence of the nitrile group in 2-methoxy-6-methylpyridine-3-carbonitrile offers a versatile handle for further chemical modifications, allowing for the synthesis of a library of derivatives for screening in various biological assays. The cyano group can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine, opening up avenues for creating diverse chemical entities.

The logical relationship for exploring the potential of this compound in drug development is outlined below:



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Logical workflow for drug development exploration.

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